N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Biological Activity
N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, a nitrophenyl group, and a thioacetamide moiety. Its molecular formula is C₁₅H₁₈N₄O₂S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the nitrophenyl group suggests potential for various biological interactions, particularly in targeting specific enzymes or receptors.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound could reduce the viability of human cancer cells by inducing apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Apoptosis induction via caspase activation |
MCF-7 (Breast) | 15.3 | Inhibition of cell cycle progression |
A549 (Lung) | 10.8 | Reactive oxygen species (ROS) generation |
Antiviral Activity
The compound's heterocyclic structure may also contribute to antiviral properties. Research indicates that similar imidazole derivatives exhibit activity against various viruses, including influenza and coronaviruses. The mechanism often involves interference with viral replication processes.
Case Study: Antiviral Efficacy
In a study examining compounds with imidazole frameworks, several were found to inhibit viral RNA polymerase activity, suggesting that this compound could possess similar antiviral mechanisms.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it has been shown to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a role in cancer metabolism by regulating glucose utilization.
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Pyruvate Dehydrogenase Kinase (PDHK) | Competitive | 8.4 |
Thymidylate Synthase | Non-competitive | 5.2 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leads to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators halts proliferation.
- Reactive Oxygen Species Generation : Induction of oxidative stress disrupts cellular homeostasis.
- Enzyme Inhibition : Targeting metabolic enzymes alters cancer cell metabolism.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14(2)23-20(26)13-29-21-22-12-19(16-8-6-9-17(11-16)25(27)28)24(21)18-10-5-4-7-15(18)3/h4-12,14H,13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZWMWDLCRTXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.